2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine core. Its structure features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached via a thioethyl linker at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-11-16-19(29)25-22(26-20(16)33-18(11)21(30)31)32-10-15(27)12-8-13(23(2,3)4)17(28)14(9-12)24(5,6)7/h8-9,28H,10H2,1-7H3,(H,30,31)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCYFCHMKWRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Core Structure Variations :
- Thieno[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine: The compound in replaces the thiophene ring with a thiazole, altering electronic distribution and steric bulk. This modification could affect binding to enzymatic targets, as sulfur atoms in thiazole participate differently in hydrogen bonding compared to thiophene .
- Pyrimidine vs. Pyridazine: describes thieno[2,3-d]pyridazine derivatives, where the pyrimidine ring is replaced by pyridazine.
Substituent Analysis :
- Position 2: The target compound has a 3,5-di-tert-butyl-4-hydroxyphenyl-thioethyl group, offering antioxidant and bulky hydrophobic interactions.
- Position 3 :
- Position 6 :
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, thioether linkages (as in the compound's structure) can be formed via thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and solvent polarity are critical: polar aprotic solvents like DMF improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups . Yields vary (70–96% in related compounds) depending on steric hindrance from substituents like tert-butyl groups .
- Characterization : Monitor reactions using TLC and purify via column chromatography. Confirm final product purity with HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Resolve complex splitting patterns from diastereotopic protons (e.g., methylene groups in the thioether chain) and confirm tert-butyl group integration .
- HRMS : Validate molecular weight (exact mass) to distinguish isotopic peaks, especially with sulfur-containing moieties .
- X-ray crystallography : Resolve conformational ambiguities (e.g., keto-enol tautomerism in the 4-oxo group) and confirm stereochemistry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
Q. How can researchers assess the compound's stability under various storage conditions?
- Methodology :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC for changes in peak area (>5% degradation suggests instability) .
- pH stability : Dissolve in buffers (pH 1–13) and analyze over 24 hours. Carboxylic acid groups may degrade under strong alkaline conditions .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and X-ray crystallography results?
- Case Example : If NMR suggests a planar conformation but X-ray shows puckering in the thieno[2,3-d]pyrimidine ring, perform DFT calculations to compare energy barriers for ring distortion. Dynamic NMR experiments (variable-temperature) can detect slow conformational exchange .
- Troubleshooting : For inconsistent melting points, use differential scanning calorimetry (DSC) to identify polymorphic forms .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Approach :
- Analog synthesis : Modify substituents (e.g., replace tert-butyl with smaller alkyl groups) and compare bioactivity .
- Biological assays : Test antimicrobial activity via MIC assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Correlate activity with logP values to assess hydrophobicity effects .
- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with site-directed mutagenesis .
Q. What computational approaches predict the compound's interaction with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS). Analyze hydrogen bonds with catalytic residues .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the 4-oxo group) using Schrödinger's Phase .
- ADMET prediction : Use SwissADME to estimate permeability (BBB, Caco-2) and toxicity (hepatotoxicity risk via cytochrome P450 inhibition) .
Q. How to address low reproducibility in synthetic yields across labs?
- Root Cause Analysis :
- Trace metal contamination (e.g., from impure solvents) can inhibit reactions. Use chelating agents (EDTA) or ultra-pure solvents .
- Optimize stoichiometry: Steric bulk from tert-butyl groups may require excess reagents (1.2–1.5 eq.) for complete conversion .
- Validation : Implement in situ monitoring (Raman spectroscopy) to track reaction progress in real time .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?
- Hypothesis Testing :
- Poor solubility may reduce in vivo efficacy. Measure kinetic solubility in PBS and simulate bioavailability using PBPK models .
- Metabolite interference: Perform LC-MS/MS to identify phase I/II metabolites in plasma. Compare with in vitro CYP450 metabolism data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
